molecular formula C12H9F3O2S B1391607 Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1002355-89-6

Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B1391607
M. Wt: 274.26 g/mol
InChI Key: GYZJPEICFPXCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate” is a complex organic molecule. It contains a benzothiophene ring, which is a type of heterocyclic compound . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into organic compounds through various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride

Scientific Research Applications

  • Synthesis of Antimicrobial and Anti-inflammatory Agents : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound related to Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate, was used to synthesize various compounds with potential antimicrobial and anti-inflammatory activities. These compounds exhibited promising biological activities in initial screenings (Narayana et al., 2006).

  • Potential Hypnotic Activity : Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, another related compound, was converted into various benzothieno[2,3-d]pyrimidine derivatives. Preliminary pharmacological screenings suggested that some of these new compounds exhibited hypnotic activity (Ghorab et al., 1995).

  • Chemistry of Iminofurans : The reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines was studied, leading to the formation of specific carboxylates. The product structure was determined through X-ray analysis (Shipilovskikh et al., 2014).

  • Synthesis of Cytotoxic Agents : Novel thiophene and benzothiophene derivatives, potentially including Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate, were synthesized and evaluated as anti-cancer agents. Some compounds showed significant activity against various tumor cell lines (Mohareb et al., 2016).

  • Photoisomerization Studies : Ethyl 2-(3-Acylselenoureido)thiophene-3-carboxylates and their benzo analogs were prepared and studied for isomerization, contributing to the understanding of photochemical reactions in related compounds (Pazdera et al., 1997).

  • Catalytic Trifluoromethylation : Research on the catalytic trifluoromethylation of aryl- and vinylboronic acids using related compounds has been conducted. This process is significant in the synthesis of various organic compounds with trifluoromethyl groups (Arimori & Shibata, 2015).

properties

IUPAC Name

ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2S/c1-2-17-11(16)9-6-7-4-3-5-8(10(7)18-9)12(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJPEICFPXCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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